tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1822511-77-2
VCID: VC2771740
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

CAS No.: 1822511-77-2

Cat. No.: VC2771740

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate - 1822511-77-2

Specification

CAS No. 1822511-77-2
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3
Standard InChI Key RBVRAVQFMPWVAY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N

Introduction

Chemical Identity and Properties

tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound characterized by its unique molecular structure containing both nitrogen and oxygen atoms in heterocyclic arrangements. The compound has been thoroughly cataloged in chemical databases with multiple identifying parameters established to facilitate research and commercial applications.

Basic Identifiers

ParameterValue
IUPAC Nametert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
CAS Registry Number1822511-77-2
PubChem CID121229872
MDL NumberMFCD27997291
Catalog Reference CodesQ53920, PB41456, CS-0448842, W14011
InChIKeyRBVRAVQFMPWVAY-UHFFFAOYSA-N

The compound was first registered in chemical databases on July 14, 2016, and has had information updates as recently as April 5, 2025, indicating ongoing research interest in this chemical entity .

Physicochemical Properties

The physicochemical properties of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate are essential for understanding its behavior in various chemical environments and applications.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
Physical StateNot specified in available data
Purity (Commercial)95-97%
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(N)CCO2

The compound's molecular formula contains 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, giving it a molecular weight of approximately 256.34 g/mol .

Structural Characteristics

The structural features of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate are central to understanding its chemical behavior and potential applications.

Core Structure

The compound features a spirocyclic core structure, specifically a spiro[4.5]decane system where carbon atoms form the junction point between a 4-membered and a 5-membered ring. This creates a rigid, three-dimensional framework that contributes to the compound's unique properties and potential biological activity .

Functional Groups

Several key functional groups are present in the molecule:

  • A primary amine group (-NH₂) at position 9

  • An oxa (oxygen-containing) heterocyclic structure at position 6

  • A tert-butyloxycarbonyl (Boc) protecting group on the azaspiro nitrogen

  • A carboxylate group as part of the Boc protection

These functional groups provide multiple sites for potential chemical modifications, making the compound valuable as a building block in organic synthesis .

Structural Representation

The structural representation of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can be described as follows:

The molecule contains a central spirocyclic system where a pyrrolidine ring (containing the 2-aza group with Boc protection) is connected to a tetrahydropyran ring (containing the 6-oxa group) through a shared carbon atom. The amino group is attached to the tetrahydropyran ring at position 9. The tert-butyloxycarbonyl group extends from the nitrogen in the pyrrolidine ring, providing protection for this reactive site .

Synthesis and Preparation

Common Synthetic Approaches

Spirocyclic compounds similar to tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate are often synthesized through the following methods:

  • Iodocyclization reactions of appropriate precursors

  • Spirocyclization of linear precursors containing suitable functional groups

  • Modification of pre-existing spirocyclic compounds

These approaches typically involve the use of carefully controlled reaction conditions and protecting group strategies to ensure the formation of the desired product .

Purification and Quality Control

Commercial preparations of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically achieve purity levels of 95-97%, as indicated by supplier specifications. Purification methods likely include:

  • Column chromatography with silica gel

  • Recrystallization from appropriate solvent systems

  • Distillation under reduced pressure for volatile intermediates

Quality control measures include analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography to verify structural integrity and purity .

Chemical Reactivity

The reactivity of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is primarily determined by its functional groups, particularly the amine group and the protected nitrogen in the spirocyclic system.

Applications in Synthetic Chemistry

The unique structure of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate makes it valuable in medicinal chemistry and the synthesis of more complex molecules. The conformational constraints imposed by the spirocyclic structure can lead to compounds with specific three-dimensional arrangements that may be important for biological activity .

Applications and Research Use

tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate serves primarily as a research chemical and building block in organic synthesis, with several potential applications.

Use as a Building Block

The compound is classified as a heterocyclic building block, suggesting its primary use in constructing more complex molecular structures through various chemical transformations. The presence of the amine group and the protected nitrogen in the spirocyclic system provides multiple opportunities for further functionalization .

Comparison with Related Compounds

Several spirocyclic compounds share structural similarities with tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, allowing for comparative analysis of their properties and potential applications.

Structural Analogues

Table 3: Comparison of Related Spirocyclic Compounds

CompoundCAS NumberMolecular FormulaKey Structural Differences
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate1822511-77-2C₁₃H₂₄N₂O₃Reference compound
tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate2031258-50-9C₁₄H₂₅NO₃Contains hydroxy instead of amino-oxa functionality
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate1366647-28-0C₁₂H₂₂N₂O₃Contains a second aza group instead of the amino functionality
1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acidNot providedNot providedContains a carboxylic acid group and different positioning of the oxa group

Each of these compounds maintains the core spirocyclic structure but differs in the specific functional groups attached, which can significantly impact their chemical reactivity and potential applications .

Functional Group Variations

The variations in functional groups among these related compounds result in different chemical properties:

  • The hydroxyl group in tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate enables different types of reactions compared to the amine group in our target compound, such as oxidation to form ketones or aldehydes

  • The presence of an additional nitrogen atom in tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate alters its basicity and hydrogen-bonding capabilities

  • The carboxylic acid functionality in 1-(tert-butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid provides opportunities for esterification, amidation, and other transformations typical of carboxylic acids

These structural variations demonstrate the versatility of the spirocyclic scaffold in creating diverse compounds with potentially different biological activities and synthetic utilities.

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